molecular formula C38H38N14NaO8S2 B065791 DWKCAMWJSUOVAN-TXOOBNKBSA-L CAS No. 180850-95-7

DWKCAMWJSUOVAN-TXOOBNKBSA-L

Cat. No.: B065791
CAS No.: 180850-95-7
M. Wt: 905.9 g/mol
InChI Key: GXWCBXNPIJXFPD-IPZCTEOASA-N
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Description

Disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes multiple functional groups such as sulfonate, triazine, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Attachment of Sulfonate Groups: Sulfonation is carried out using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups onto the aromatic rings.

    Coupling Reactions: The triazine and sulfonated aromatic intermediates are coupled using suitable coupling agents under controlled conditions to form the final compound.

    Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt and purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure consistent product quality and yield.

    Automated Control Systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Purification Techniques: Including filtration, centrifugation, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Sulfone Derivatives: Formed through oxidation.

    Amine Derivatives: Formed through reduction.

    Substituted Aromatic Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

Disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Disodium (E)-1,2-bis-(4-(4-methylamino-6-(4-methylcarbamoylphenylamino)-1,3,5-triazin-2-ylamino)phenyl-2-sulfonato)ethene can be compared with other similar compounds, such as:

    Disodium 1,2-bis(4-sulfonatophenyl)ethene: Lacks the triazine and amine groups, resulting in different chemical reactivity and applications.

    Disodium 1,2-bis(4-(4-aminophenyl)ethene): Contains amine groups but lacks the triazine and sulfonate groups, leading to distinct properties and uses.

Properties

CAS No.

180850-95-7

Molecular Formula

C38H38N14NaO8S2

Molecular Weight

905.9 g/mol

IUPAC Name

disodium;5-[[4-(methylamino)-6-[4-(methylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(methylamino)-6-[4-(methylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H38N14O8S2.Na/c1-39-31(53)23-9-13-25(14-10-23)43-35-47-33(41-3)49-37(51-35)45-27-17-7-21(29(19-27)61(55,56)57)5-6-22-8-18-28(20-30(22)62(58,59)60)46-38-50-34(42-4)48-36(52-38)44-26-15-11-24(12-16-26)32(54)40-2;/h5-20H,1-4H3,(H,39,53)(H,40,54)(H,55,56,57)(H,58,59,60)(H3,41,43,45,47,49,51)(H3,42,44,46,48,50,52);/b6-5+;

InChI Key

GXWCBXNPIJXFPD-IPZCTEOASA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=C(C=C6)C(=O)NC.[Na]

SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=C(C=C6)C(=O)NC.[Na+].[Na+]

Canonical SMILES

CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C(=O)NC)NC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=C(C=C6)C(=O)NC.[Na]

180850-95-7

Pictograms

Corrosive

Origin of Product

United States

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